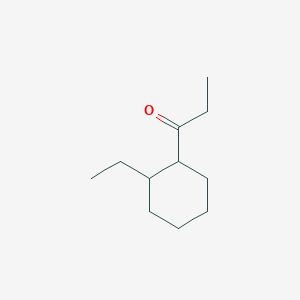
1-(2-Ethylcyclohexyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylcyclohexyl)propan-1-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a cyclohexane ring substituted with an ethyl group and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethylcyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 2-ethylcyclohexanone is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced distillation and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethylcyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated ketones or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethylcyclohexyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. Additionally, the cyclohexane ring and ethyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Ethylcyclohexanone: Similar structure but lacks the propanone group.
Propiophenone: Contains a phenyl group instead of a cyclohexane ring.
Uniqueness: 1-(2-Ethylcyclohexyl)propan-1-one is unique due to its combination of a cyclohexane ring, an ethyl group, and a propanone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
65882-69-1 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-(2-ethylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
OPGOTBWCIZFNIU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















